molecular formula C10H13FN2 B2633174 N-cyclopentyl-3-fluoropyridin-2-amine CAS No. 693235-18-6

N-cyclopentyl-3-fluoropyridin-2-amine

Cat. No. B2633174
CAS RN: 693235-18-6
M. Wt: 180.226
InChI Key: ZUTTXVXDZLAENF-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3-fluoropyridin-2-amine” is a chemical compound with the CAS Number: 693235-18-6 . It has a molecular weight of 180.23 and its IUPAC name is N-cyclopentyl-3-fluoro-2-pyridinamine .


Molecular Structure Analysis

The InChI code for “N-cyclopentyl-3-fluoropyridin-2-amine” is 1S/C10H13FN2/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2, (H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-cyclopentyl-3-fluoropyridin-2-amine” has a molecular weight of 180.23 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis of Herbicides

One notable application is in the synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines. This method facilitates the synthesis of 4-amino-5-fluoropicolinates, leading to picolinic acids with diverse substituents, showcasing potential in herbicide development (Johnson et al., 2015).

Catalyst-Free Amination

Another application is observed in the catalyst-free amination of fluoropyridines, demonstrating the feasibility of synthesizing N-(pyridin-2-yl) derivatives without the need for metal catalysts. This approach emphasizes the reactivity and potential utility of fluoropyridines in organic synthesis (Abel et al., 2015).

Fluorination and Amination Techniques

In the domain of organic synthesis, various methodologies for the fluorination and amination of pyridines have been developed. These techniques enable the introduction of fluorine atoms or amine groups into pyridine rings, significantly expanding the utility of these compounds in synthesizing complex molecules with potential biological activity (Parmar & Rueping, 2014).

Organic Synthesis and Medicinal Chemistry

Research into the functionalization of pyridines, including fluoropyridines, underscores their importance in organic synthesis, particularly in the development of novel compounds with potential applications in medicinal chemistry. This includes the synthesis of aminopyridines, which are key intermediates in the production of pharmaceuticals and agrochemicals (Thomas et al., 2003).

properties

IUPAC Name

N-cyclopentyl-3-fluoropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTTXVXDZLAENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-fluoropyridin-2-amine

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